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1-(Benzenesulfonyl)pyrrolidin-3-amine

Fragment-based drug discovery X-ray crystallography PanDDA screening

1-(Benzenesulfonyl)pyrrolidin-3-amine (CAS 888972-37-0, C₁₀H₁₄N₂O₂S, MW 226.30 g/mol) is a chiral pyrrolidine sulfonamide featuring a free primary amine at the C3 position and a benzenesulfonyl group at N1. The compound exists in enantiopure (S)-form (three-letter code WNM in the PDB) and has been validated as a fragment hit in multiple crystallographic screening campaigns against human SHIP1 phosphatase (PDB 5RX5), SARS-CoV-2 NendoU (PDB 7N83), and human hnRNP A1 UP1 domain (PDB 9F7F), establishing its broad utility as a privileged fragment scaffold for drug discovery programs.

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
Cat. No. B13312788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)pyrrolidin-3-amine
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESC1CN(CC1N)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H14N2O2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2
InChIKeyABNRKDROCBKFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzenesulfonyl)pyrrolidin-3-amine: Procurement-Ready Sulfonamide Fragment for Medicinal Chemistry and Fragment-Based Screening


1-(Benzenesulfonyl)pyrrolidin-3-amine (CAS 888972-37-0, C₁₀H₁₄N₂O₂S, MW 226.30 g/mol) is a chiral pyrrolidine sulfonamide featuring a free primary amine at the C3 position and a benzenesulfonyl group at N1 . The compound exists in enantiopure (S)-form (three-letter code WNM in the PDB) and has been validated as a fragment hit in multiple crystallographic screening campaigns against human SHIP1 phosphatase (PDB 5RX5), SARS-CoV-2 NendoU (PDB 7N83), and human hnRNP A1 UP1 domain (PDB 9F7F), establishing its broad utility as a privileged fragment scaffold for drug discovery programs [1][2][3].

FBS
Fragment-based screening: pre-validated hit across three disease-relevant targets.
Chiral
Enantiopure (S)-form with crystallographically confirmed stereochemistry.
Synth
Free C3 amine enables one-step parallel derivatization for SAR exploration.

Why Generic Substitution Fails for 1-(Benzenesulfonyl)pyrrolidin-3-amine: Structural Nuances That Dictate Binding and Reactivity


The 1-(benzenesulfonyl)pyrrolidine scaffold supports diverse biological activity profiles that are exquisitely sensitive to substitution pattern [1]. Removal of the C3 amine (as in 3-(benzenesulfonyl)pyrrolidine) eliminates a critical hydrogen-bond donor/acceptor and a derivatization handle, fundamentally altering target engagement. Replacement of the benzenesulfonyl with nitrobenzenesulfonyl or imidazolesulfonyl modulates electron density at the sulfonamide, shifting both potency and selectivity in enzyme inhibition assays [2]. Even the choice of free base vs. hydrochloride salt impacts solubility, crystallinity, and formulation compatibility. The quantitative evidence below demonstrates that these seemingly minor structural variations translate into measurable differences in crystallographic binding metrics, synthetic versatility, and assay performance, making direct interchange without revalidation inadvisable in any rigorous medicinal chemistry workflow.

Attribute
This compound
3-(Benzenesulfonyl)pyrrolidine
H-bond donor
C3-NH₂ present
Absent; binding pose may shift
Stereochemistry
Enantiopure (S)
Typically racemic; requires chiral resolution
Fragment validation
3 co-crystal structures
No reported co-crystal structures

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)pyrrolidin-3-amine Against Closest Analogs


Crystallographic Fragment Binding Validation Across Multiple Disease-Relevant Targets vs. Non-Amine Analogs

The (S)-enantiomer of 1-(benzenesulfonyl)pyrrolidin-3-amine (PDB ligand WNM) has been experimentally validated as a binding fragment in three independent X-ray crystallographic campaigns, whereas the des-amino analog 3-(benzenesulfonyl)pyrrolidine lacks the amine hydrogen-bonding capacity and has not been reported as a hit in any of these target screens, underscoring the functional necessity of the C3 amine for fragment binding [1][2][3].

Fragment binding targets
Cross-study comparable
≥3 validated targets vs. 0 for des-amino analog
Supports target-binding fragment screening context
PDB 5RX5, 7N83, 9F7F; resolutions 1.28–1.91 Å
Fragment-based drug discovery X-ray crystallography PanDDA screening

Ligand Fit Quality: Real-Space Correlation Coefficient Superiority in High-Resolution hnRNP A1 Structure vs. SHIP1 Structure

In the 1.55 Å resolution structure of hnRNP A1 UP1 (PDB 9F7F), the compound achieved a real-space correlation coefficient (RSCC) of 0.951 and an R-factor of 0.115, substantially outperforming its fit in the 1.28 Å SHIP1 structure (PDB 5RX5) where it achieved an RSCC of 0.835 and R-factor of 0.172 [1][2]. This demonstrates target-dependent binding pose quality and supports the compound's preferential utility as a starting point for hnRNP A1 chemical probe development.

Ligand fit quality (RSCC)
Cross-study comparable
RSCC 0.951 (hnRNP A1) vs. 0.835 (SHIP1)
Reported ligand fit quality difference
Higher value supports hnRNP A1 probe development review
Crystallographic refinement Ligand validation Real-space correlation coefficient

Free Amine Derivatization Handle: Quantitative Yield Advantage in Amide Coupling vs. Des-Amino Analog 3-(Benzenesulfonyl)pyrrolidine

The C3 primary amine of 1-(benzenesulfonyl)pyrrolidin-3-amine provides a direct nucleophilic handle for amide bond formation, sulfonamide elaboration, or reductive amination without requiring deprotection steps. In contrast, 3-(benzenesulfonyl)pyrrolidine lacks this functional group entirely, necessitating C–H functionalization or ring modification strategies that typically proceed in <30% yield for pyrrolidine scaffolds [1]. This synthetic accessibility advantage is critical for library production in hit-to-lead campaigns.

One-step derivatization
Class-level inference
≥3 pathways vs. 0 without amine
Supports synthetic accessibility context
Data to verify; class-level inference from C–H functionalization
Parallel synthesis Amide coupling Chemical library generation

Enantiopure Availability: (S)-Enantiomer Specification vs. Racemic Mixtures in Closely Related Sulfonamide Analogs

The compound is commercially available as the enantiopure (S)-enantiomer (CAS 1567856-71-6) with confirmed stereochemistry by X-ray crystallography (PDB 5RX5, 7N83, 9F7F), whereas structurally related pyrrolidine sulfonamides such as 3-(benzenesulfonyl)pyrrolidine (CAS 101769-04-4) and 1-(4-chloro-benzenesulfonyl)-pyrrolidine are typically supplied as racemates that require costly chiral separation before use in stereospecific target binding .

Enantiopure identity
Data to verify
(3S)-enantiomer, ≥95% purity
Enantiomer-attribution review context
Avoids chiral separation; cost/time saving estimate requires vendor confirmation
Chiral purity Stereochemistry Enantiomeric excess

SARS-CoV-2 NendoU Allosteric Site Engagement: Fragment-Specific Binding Mode Not Observed for Larger Sulfonamide Congeners

In a large crystallographic fragment screen of SARS-CoV-2 NSP15 (NendoU) published in Nucleic Acids Research, 1-(benzenesulfonyl)pyrrolidin-3-amine (as fragment Z2443429438) was identified as binding to a novel allosteric site distinct from the active site, with a resolved crystal structure at 1.91 Å (PDB 7N83). In contrast, larger pyrrolidine sulfonamide inhibitors of related enzymes (e.g., MMP-2/MMP-9 inhibitors with 4-phenoxybenzenesulfonyl substitution, MW >350) occupy the catalytic zinc-binding site and are not suitable for allosteric modulation strategies [1][2].

Allosteric binding mode
Cross-study comparable
SARS-CoV-2 NendoU allosteric site, 1.91 Å
Supports allosteric-site research workflow
Not orthosteric; distinct from active-site chemotypes
Antiviral drug discovery Allosteric inhibition NSP15 endoribonuclease

Recommended Application Scenarios for 1-(Benzenesulfonyl)pyrrolidin-3-amine Based on Validated Evidence


Fragment-Based Lead Discovery Against SHIP1 Phosphatase in Oncology and Immunology

The compound has been co-crystallized with the phosphatase and C2 domains of human SHIP1 (PDB 5RX5, 1.28 Å resolution) as part of the Diamond Light Source XChem PanDDA fragment screening campaign. Procurement of this pre-validated fragment hit enables immediate follow-up by medicinal chemistry teams exploring SHIP1 inhibition for PI3K pathway modulation in hematological malignancies and inflammatory diseases, bypassing the 3–6 month timeline typically required for de novo fragment library screening [1].

Antiviral Allosteric Inhibitor Development Targeting SARS-CoV-2 NendoU and Related Coronaviral Endoribonucleases

As demonstrated by Godoy et al. (2023) in Nucleic Acids Research, this compound binds to a novel allosteric site on the SARS-CoV-2 NSP15 endoribonuclease. The fragment's binding mode, resolved at 1.91 Å, provides a structurally characterized starting point for structure-guided optimization toward pan-coronaviral NendoU inhibitors. The allosteric binding site is distinct from the active site, offering potential advantages in resistance profiling compared to active-site-directed nucleoside analogs [2].

Chemical Probe Development for hnRNP A1-Mediated Splicing Regulation in Neurodegeneration and Cancer

The compound achieved the highest real-space correlation coefficient (RSCC = 0.951) among its deposited structures when bound to hnRNP A1 UP1 domain (PDB 9F7F, 1.55 Å). The Dunnett et al. (2025) study in Journal of Biological Chemistry identified this fragment as part of a 36-hit set that maps functional regions involved in RNA recognition and binding. Procurement supports the rational development of first-in-class chemical probes for studying hnRNP A1-mediated splicing dysregulation in amyotrophic lateral sclerosis, frontotemporal dementia, and metastatic cancer [3].

Parallel Library Synthesis via C3 Amine Derivatization for Rapid SAR Exploration

The free primary amine at the C3 position enables direct amide coupling, sulfonylation, or reductive amination without protecting group manipulation, supporting rapid parallel synthesis of 96-well plate format libraries for SAR studies. This synthetic accessibility, combined with the fragment's favorable physicochemical profile (MW 226.3, cLogP ~0.8–1.2, Rule of Three compliant), makes it an efficient starting point for hit-to-lead optimization across multiple target classes including proteases, kinases, and protein–protein interaction targets .

Application
Selection Property
Validation Focus
SHIP1 phosphatase inhibition research
Pre-validated fragment hit
Crystallographic binding pose validation
Antiviral allosteric site studies
Allosteric binding mode
NendoU allosteric pocket engagement
hnRNP A1 splicing regulation research
Superior ligand fit in UP1 domain
RSCC-based binding pose confidence
Parallel library synthesis
Free C3 amine handle
One-step amide coupling/sulfonylation feasibility
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